molecular formula C29H22N8O3 B12049226 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide CAS No. 478250-79-2

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

Cat. No.: B12049226
CAS No.: 478250-79-2
M. Wt: 530.5 g/mol
InChI Key: WSKLUNAVWYLXTI-KBVAKVRCSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Caro’s acid, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[3-(1-naphthylmethoxy)phenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide depends on its application:

    Biological Activity: In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.

    Energetic Materials: As an energetic material, the compound undergoes rapid decomposition, releasing a large amount of energy in the form of heat and gas.

Comparison with Similar Compounds

Properties

CAS No.

478250-79-2

Molecular Formula

C29H22N8O3

Molecular Weight

530.5 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C29H22N8O3/c30-27-28(35-40-34-27)37-26(25(32-36-37)21-10-2-1-3-11-21)29(38)33-31-17-19-8-6-14-23(16-19)39-18-22-13-7-12-20-9-4-5-15-24(20)22/h1-17H,18H2,(H2,30,34)(H,33,38)/b31-17+

InChI Key

WSKLUNAVWYLXTI-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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